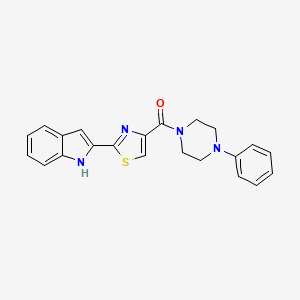

(2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS/c27-22(26-12-10-25(11-13-26)17-7-2-1-3-8-17)20-15-28-21(24-20)19-14-16-6-4-5-9-18(16)23-19/h1-9,14-15,23H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUJKXJEZVAAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the indole ring, followed by the construction of the thiazole ring, and finally the attachment of the phenylpiperazine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is safe and environmentally friendly. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone: has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies to understand its interaction with biological targets.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

(2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone: can be compared with other compounds that have similar structural features, such as:

Indole derivatives: Compounds with an indole ring, which are known for their biological activity.

Thiazole derivatives: Compounds containing a thiazole ring, often used in medicinal chemistry.

Phenylpiperazine derivatives: Compounds with a phenylpiperazine moiety, which are common in drug design.

The uniqueness of (2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone lies in its combination of these three structural elements, which may confer unique biological and chemical properties.

Biological Activity

The compound (2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule notable for its potential biological activities. This compound incorporates an indole ring, a thiazole ring, and a phenylpiperazine moiety, which are known for their pharmacological significance. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 388.5 g/mol. The structure features key functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H20N4OS |

| Molecular Weight | 388.5 g/mol |

| CAS Number | 1172884-90-0 |

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the formation of the indole and thiazole rings, followed by the attachment of the phenylpiperazine moiety. Various reagents and conditions are used to optimize yield and purity, including catalysts and specific solvents .

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes. The indole and thiazole moieties are known to exhibit significant biological activities, such as anti-inflammatory and antimicrobial effects .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, derivatives featuring indole and thiazole rings have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction .

Neuropharmacological Effects

Phenylpiperazine derivatives are often studied for their neuropharmacological effects, particularly in modulating serotonin receptors. The presence of the phenylpiperazine moiety in this compound suggests potential applications in treating psychiatric disorders .

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that compounds with similar structural motifs inhibited specific enzymes involved in cancer progression, showing promise as therapeutic agents .

- Antiviral Activity : Research has indicated that related compounds exhibit inhibitory effects against viruses such as MERS-CoV, suggesting that (2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone may possess antiviral properties worth investigating further .

Comparative Analysis

The biological activity of (2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone can be compared to other compounds featuring similar structural elements:

| Compound Type | Example | Biological Activity |

|---|---|---|

| Indole Derivatives | Tryptophan | Neurotransmitter precursor |

| Thiazole Derivatives | Thiamine | Vitamin B1, energy metabolism |

| Phenylpiperazine Derivatives | Piperazine | Antidepressant effects |

Q & A

Q. Optimization Tips :

- Reagent Selection : Use m-CPBA for selective oxidations or LiAlH₄ for reductions to preserve sensitive functional groups .

- Temperature Control : Reflux in acetic acid (4–6 hours) ensures complete cyclization without side-product formation .

- Yield Improvement : Purify intermediates via recrystallization (e.g., ethanol) to enhance final product purity .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

Key techniques include:

X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. For example, monoclinic systems (space group P21/c) with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, and β = 91.559° confirm molecular geometry .

Spectroscopy :

Q. Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a (Å) | 6.0686 |

| b (Å) | 18.6887 |

| β (°) | 91.559 |

| Z | 4 |

| V (ų) | 1697.57 |

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from variations in experimental design. Mitigation strategies include:

Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize activity metrics .

Sample Stability : Degradation during prolonged experiments (e.g., 9-hour assays) can alter results. Implement continuous cooling to stabilize organic compounds .

Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish noise from true biological signals in datasets with limited variability .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., Mycobacterium tuberculosis enzymes). For analogs, docking scores (e.g., −7.3673 kcal/mol) correlate with experimental IC₅₀ values .

QSAR Modeling : Relate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to activity trends. For example, 4-fluorophenyl derivatives show enhanced binding due to hydrophobic interactions .

Q. Table 2: Computational vs. Experimental Activity

| Compound Variant | Predicted pIC₅₀ | Experimental pIC₅₀ | Deviation |

|---|---|---|---|

| 4-Fluorophenyl | 7.3673 | 7.3577 | +0.0096 |

| Furan-2-yl | 7.1891 | 7.3920 | −0.2029 |

Advanced: How does the compound’s stability under varying pH and temperature conditions impact pharmacological profiling?

Answer:

- pH Stability : Piperazine derivatives undergo protonation/deprotonation in acidic/basic environments, altering solubility. Use HPLC to monitor degradation products (e.g., open-ring metabolites) .

- Thermal Stability : Accelerated stability studies (40°C/75% RH) reveal decomposition pathways. For example, thiazole ring oxidation generates sulfoxide byproducts, detectable via TGA-DSC .

Basic: What safety precautions are essential during handling and storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.